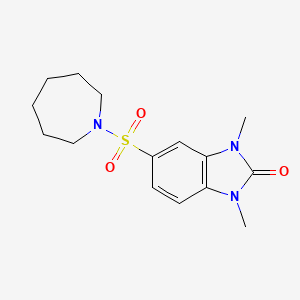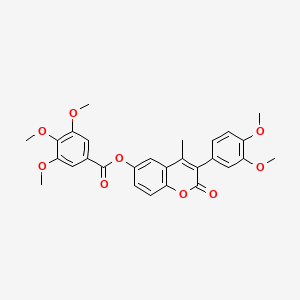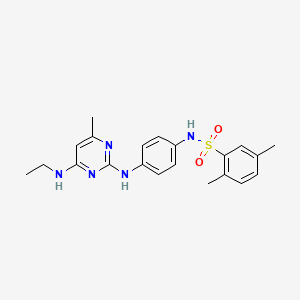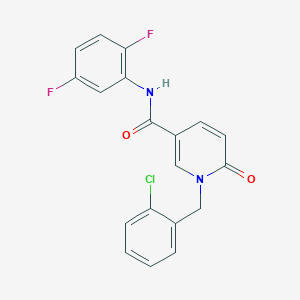![molecular formula C21H19N3O2 B14971450 7-[(4-Ethoxyphenyl)amino]-6-phenyl-5H,6H,7H-pyrrolo[3,4-B]pyridin-5-one CAS No. 933024-78-3](/img/structure/B14971450.png)
7-[(4-Ethoxyphenyl)amino]-6-phenyl-5H,6H,7H-pyrrolo[3,4-B]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-Ethoxyphenyl)amino]-6-phenyl-5H,6H,7H-pyrrolo[3,4-B]pyridin-5-one is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[3,4-B]pyridine core, which is fused with a phenyl and an ethoxyphenyl group, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Ethoxyphenyl)amino]-6-phenyl-5H,6H,7H-pyrrolo[3,4-B]pyridin-5-one typically involves the following steps:
Formation of the Pyrrolo[3,4-B]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Ethoxyphenyl Groups: These groups can be introduced through substitution reactions using suitable reagents such as phenyl halides and ethoxyphenyl amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(4-Ethoxyphenyl)amino]-6-phenyl-5H,6H,7H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-[(4-Ethoxyphenyl)amino]-6-phenyl-5H,6H,7H-pyrrolo[3,4-B]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-[(4-Ethoxyphenyl)amino]-6-phenyl-5H,6H,7H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
- 3,3-bis(2-ethoxy-4-N,N-diethylaMinophenyl)-7(4)-azaphthalide
Uniqueness
7-[(4-Ethoxyphenyl)amino]-6-phenyl-5H,6H,7H-pyrrolo[3,4-B]pyridin-5-one is unique due to its specific substitution pattern and the presence of both phenyl and ethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
933024-78-3 |
|---|---|
Molekularformel |
C21H19N3O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
7-(4-ethoxyanilino)-6-phenyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C21H19N3O2/c1-2-26-17-12-10-15(11-13-17)23-20-19-18(9-6-14-22-19)21(25)24(20)16-7-4-3-5-8-16/h3-14,20,23H,2H2,1H3 |
InChI-Schlüssel |
CCACJQOQAAZFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2C3=C(C=CC=N3)C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Fluorophenyl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B14971371.png)
![N-benzyl-6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14971372.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14971373.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B14971374.png)





![N-(4-Butylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B14971410.png)

![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B14971442.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B14971443.png)
![6-chloro-N-cyclooctyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971448.png)
